

# Physicochemical Characteristics of 2-(3,5-Dichlorobenzoyl)oxazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-(3,5-Dichlorobenzoyl)oxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of **2-(3,5-Dichlorobenzoyl)oxazole**. The information herein is intended to support research and development efforts by providing key data points and standardized experimental protocols. The compound, with the IUPAC name (3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone, is noted for its potential applications in pharmaceuticals and as a building block in organic synthesis.[\[1\]](#)

## Core Physicochemical Data

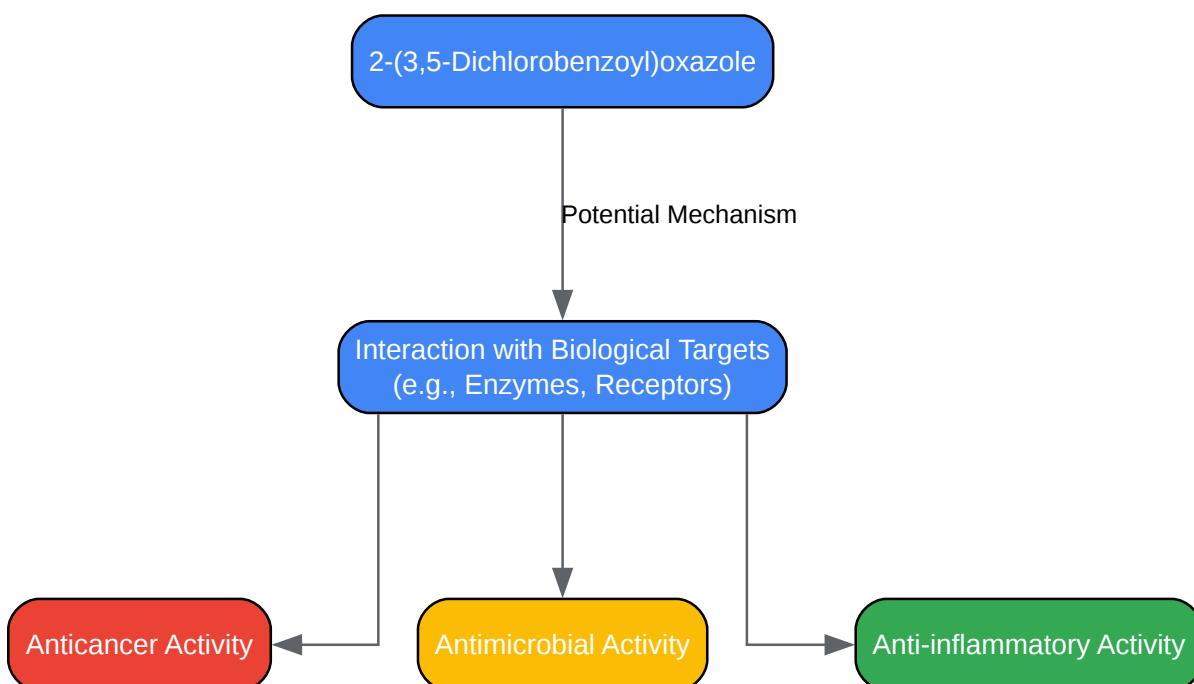
The physicochemical properties of **2-(3,5-Dichlorobenzoyl)oxazole** are crucial for predicting its behavior in biological systems and for guiding formulation and development strategies. The following table summarizes the available quantitative data. It is important to note that several of these values are predicted and await experimental verification.

Property	Value	Source
Molecular Formula	$C_{10}H_5Cl_2NO_2$	<a href="#">[1]</a>
Molecular Weight	242.05 g/mol	<a href="#">[1]</a>
IUPAC Name	(3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone	<a href="#">[1]</a>
Predicted Boiling Point	$393.9 \pm 52.0$ °C	<a href="#">[1]</a>
Predicted Density	$1.445 \pm 0.06$ g/cm <sup>3</sup>	<a href="#">[1]</a>
Predicted pKa	$-2.86 \pm 0.10$	<a href="#">[2]</a>
Predicted logP	3.655	<a href="#">[3]</a>
Solubility	Soluble in DMSO	<a href="#">[4]</a>

## Potential Biological Activity

Preliminary studies and research into related oxazole derivatives suggest that **2-(3,5-Dichlorobenzoyl)oxazole** may exhibit a range of biological activities. The dichloro-substituted benzoyl moiety is thought to enhance its reactivity and interaction with biological targets.[\[1\]](#) Potential therapeutic applications are being explored in the following areas:

- Anticancer Properties: Derivatives have shown effectiveness against various cancer cell lines.[\[1\]](#)
- Antimicrobial Activity: The compound may have potential as an antibacterial or antifungal agent.[\[1\]](#)
- Anti-inflammatory Effects: Potential applications in treating inflammatory diseases are also under investigation.[\[1\]](#)



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Caption: Conceptual diagram of potential biological activities.

## Synthesis Pathway

The synthesis of oxazole rings is well-established, with the Robinson-Gabriel synthesis being a foundational method.<sup>[5]</sup> This reaction involves the cyclodehydration of 2-acylamino-ketones, typically in the presence of an acid catalyst.<sup>[5][6]</sup>



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Caption: Generalized workflow for the Robinson-Gabriel synthesis.

## Experimental Protocols

Detailed and standardized methodologies are critical for the accurate determination of physicochemical properties. Below are protocols for key experimental procedures.

## Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid substance.<sup>[7]</sup>

- **Sample Preparation:** The sample must be completely dry and in a fine powder form. The open end of a capillary tube is pressed into the sample powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.<sup>[8][9]</sup>
- **Apparatus Setup:** The packed capillary tube is placed into a melting point apparatus.<sup>[7]</sup>
- **Heating:** The sample is heated rapidly to about 15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.<sup>[8][9]</sup>
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.<sup>[9]</sup> A pure substance will typically have a sharp melting point range of 1-2°C.<sup>[10]</sup>

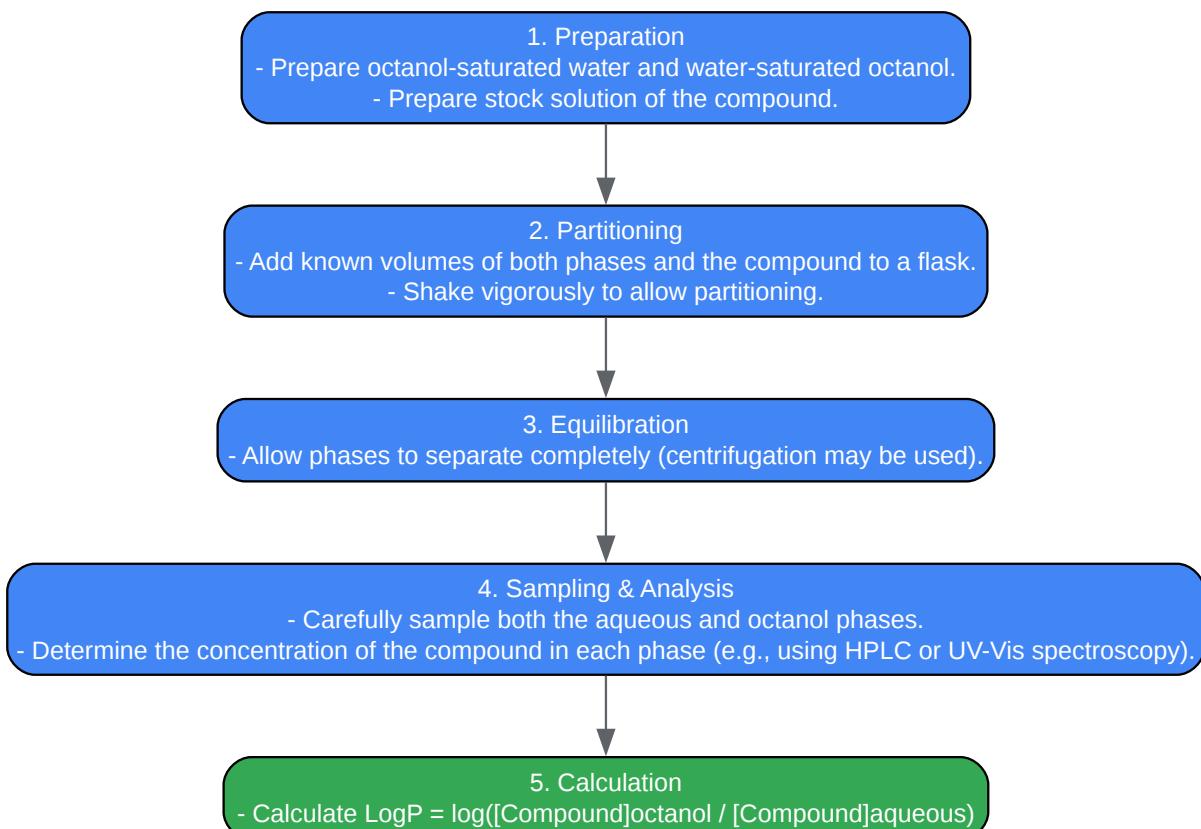
## pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the pKa of a substance by measuring pH changes during titration.<sup>[11][12]</sup>

- **Preparation:** A solution of the compound is prepared, typically at a concentration of at least  $10^{-4}$  M.<sup>[11]</sup> The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid like 0.1 M HCl.<sup>[13]</sup> The ionic strength is kept constant using a solution such as 0.15 M KCl.<sup>[11]</sup>
- **Titration:** The solution is placed in a vessel with a calibrated pH electrode and stirred. A standard base (e.g., 0.1 M NaOH) is added in small, precise increments.<sup>[13]</sup>
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant. The titration continues until the pH reaches a stable, high value (e.g., pH 12-12.5).<sup>[13]</sup>
- **Analysis:** The pKa is determined by analyzing the resulting titration curve. The inflection point of the curve corresponds to the equivalence point, from which the pKa can be calculated.<sup>[12][14]</sup> The experiment should be repeated at least three times to ensure accuracy.<sup>[11]</sup>

## logP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP), a key measure of a compound's lipophilicity.[15][16]



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Caption: Workflow for the shake-flask method of logP determination.

- Preparation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated. A stock solution of the test compound is prepared.[15]
- Partitioning: A small amount of the stock solution is added to a flask containing known volumes of the pre-saturated 1-octanol and aqueous buffer. The flask is then shaken until equilibrium is reached.[16]

- Phase Separation: The mixture is allowed to stand until the octanol and aqueous layers are completely separated. Centrifugation can be used to facilitate this process.
- Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[16]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]

## Conclusion

**2-(3,5-Dichlorobenzoyl)oxazole** is a compound of interest with potential applications in medicinal chemistry. This guide has summarized its key physicochemical characteristics and provided detailed protocols for their experimental determination. While several properties have been predicted computationally, further experimental validation is necessary to confirm these values and to fully characterize the compound for drug development and other scientific applications.

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